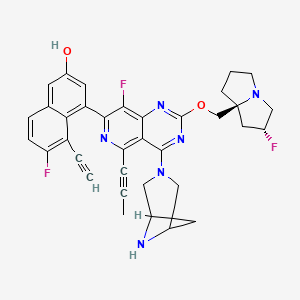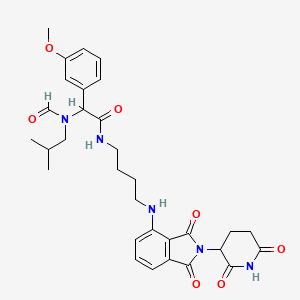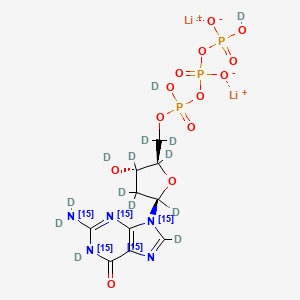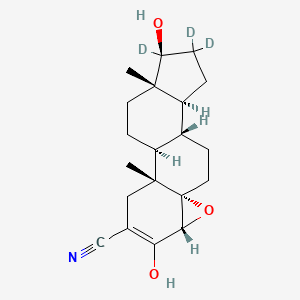
pan-KRAS-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pan-KRAS-IN-14 is a potent inhibitor targeting the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma, lung adenocarcinoma, and colorectal cancer. KRAS mutations are highly prevalent in these cancers, making KRAS a critical target for therapeutic intervention .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-14 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a tetrahydroisoquinoline core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Pan-KRAS-IN-14 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Pan-KRAS-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the KRAS protein and its role in cellular signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations, such as pancreatic ductal adenocarcinoma, lung adenocarcinoma, and colorectal cancer.
Industry: Utilized in the development of new cancer therapies and in the screening of other potential KRAS inhibitors
作用机制
Pan-KRAS-IN-14 exerts its effects by binding to the KRAS protein, preventing its activation and subsequent signaling through downstream pathways such as the MAPK and PI3K pathways. This inhibition disrupts cellular processes that are essential for cancer cell proliferation and survival. The compound specifically targets the catalytic domain of KRAS, blocking its interaction with guanine nucleotide exchange factors and preventing the exchange of GDP for GTP .
相似化合物的比较
Similar Compounds
BI-2852: Another pan-KRAS inhibitor that targets the KRAS protein with high affinity.
BAY-293: A compound that inhibits KRAS activation and has shown efficacy in preclinical models.
Sotorasib: A KRAS G12C-specific inhibitor that has been approved for clinical use in non-small cell lung cancer .
Uniqueness of Pan-KRAS-IN-14
This compound is unique in its ability to target a broad range of KRAS mutations, making it a versatile tool for studying KRAS biology and developing new cancer therapies. Unlike some inhibitors that are specific to certain KRAS mutations, this compound can inhibit multiple KRAS variants, providing a broader therapeutic potential .
属性
分子式 |
C35H31F3N6O2 |
|---|---|
分子量 |
624.7 g/mol |
IUPAC 名称 |
4-[4-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C35H31F3N6O2/c1-3-6-27-29-32(30(38)31(40-27)25-13-23(45)11-19-7-8-26(37)24(4-2)28(19)25)41-34(42-33(29)43-16-21-12-22(17-43)39-21)46-18-35-9-5-10-44(35)15-20(36)14-35/h2,7-8,11,13,20-22,39,45H,5,9-10,12,14-18H2,1H3/t20-,21?,22?,35+/m1/s1 |
InChI 键 |
RFESPHBPXZKJSG-UTJMDAJZSA-N |
手性 SMILES |
CC#CC1=C2C(=C(C(=N1)C3=C4C(=CC(=C3)O)C=CC(=C4C#C)F)F)N=C(N=C2N5CC6CC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F |
规范 SMILES |
CC#CC1=C2C(=C(C(=N1)C3=C4C(=CC(=C3)O)C=CC(=C4C#C)F)F)N=C(N=C2N5CC6CC(C5)N6)OCC78CCCN7CC(C8)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)





![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)




